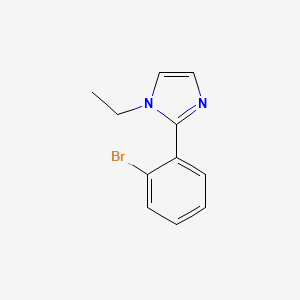

2-(2-Bromophenyl)-1-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLQVSLVGGCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl 1 Ethyl 1h Imidazole and Analogous Structures

General Strategies for Imidazole (B134444) Core Construction

The formation of the imidazole ring is a fundamental step that can be achieved through several convergent and elegant chemical reactions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

One of the most common MCRs for imidazole synthesis is a one-pot condensation involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (often ammonium acetate (B1210297), which serves as the ammonia (B1221849) source). isca.me The use of a mild and inexpensive acid catalyst, such as p-toluenesulfonic acid (PTSA), can promote this reaction, leading to high yields of tri- and tetrasubstituted imidazoles under gentle conditions. isca.me Variations of this approach allow for the synthesis of a wide array of substituted imidazoles by simply changing the initial components. organic-chemistry.org For instance, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate provides a pathway to highly substituted imidazole derivatives. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil (B1666583), Benzaldehyde, Ammonium Acetate, Aniline (B41778) | p-Toluenesulfonic acid (PTSA), Ethanol | 1,2,4,5-Tetrasubstituted Imidazoles | isca.me |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |

| Vinyl Azides, Aromatic Aldehydes, Aromatic Amines | Benzoic acid | 1,2,5-Trisubstituted Imidazoles | organic-chemistry.org |

| Malononitrile, Aldehyde, Nucleophile (e.g., thiol, enolizable ketone) | Imidazole (as organocatalyst) | Functionalized Heterocycles | rsc.org |

Cyclization reactions form the imidazole ring by creating one or more bonds from an acyclic precursor. A notable method involves the iodine-mediated oxidative cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to yield imidazole-4-carboxylic acid derivatives. organic-chemistry.orgacs.org This approach showcases the utility of iodine in promoting the formation of the heterocyclic ring. acs.org

Metal-catalyzed cyclizations are also prevalent. Copper salts, for example, can catalyze the oxidative diamination of terminal alkynes with amidines to regioselectively produce 1,2,4-trisubstituted imidazoles. chim.it Similarly, gold catalysts are effective in activating carbon-carbon triple bonds in propargyl amidines, facilitating a nucleophilic addition that leads to the formation of 2-fluoroalkyl imidazole derivatives. chim.it Other methods include the nickel-catalyzed cyclization of amido-nitriles and the reaction of α-azidoenones with nitriles, which can proceed under either thermal or microwave conditions. rsc.org

A more recent and innovative strategy for imidazole synthesis involves the transformation of 1,2,3-triazoles. In these reactions, the triazole ring undergoes cleavage with the extrusion of a nitrogen molecule (N₂), generating a reactive intermediate that subsequently cyclizes to form the imidazole ring. This process is often referred to as a denitrogenative transannulation. nih.gov

One such method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.govresearchgate.net These triazole precursors, which can be prepared through a dipolar azide-nitrile cycloaddition, undergo intramolecular cyclization and ring-opening to form a carbene intermediate that leads to 2-substituted imidazoles. mdpi.comnih.gov Transition metals, particularly rhodium and nickel complexes, are also highly effective at catalyzing the denitrogenative reaction of N-sulfonyl-1,2,3-triazoles with nitriles or alkynes, providing a versatile route to various substituted imidazoles. nih.govrsc.org

Table 2: Denitrogenative Routes to Imidazoles

| Triazole Precursor | Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazoles | Acid (e.g., H⁺) | Acid-mediated denitrogenative transformation | mdpi.comnih.gov |

| N-Sulfonyl-1,2,3-triazoles | Rhodium(II) complexes | Rhodium-catalyzed reaction with nitriles | nih.gov |

| N-Sulfonyl-1,2,3-triazoles | Nickel complexes | Nickel-catalyzed reaction with internal alkynes | nih.gov |

| NH-1,2,3-triazoles | Triflic anhydride | In situ generation of reactive N-triflyl triazoles | rsc.org |

Targeted Functionalization and Substituent Introduction in Imidazoles

The synthesis of a specifically substituted imidazole like 2-(2-Bromophenyl)-1-ethyl-1H-imidazole often requires methods that can precisely place the aryl and alkyl groups on the heterocyclic core.

Introducing an aryl group at the C-2 position of the imidazole ring is a critical step. This can be achieved either by building the ring from a precursor already containing the aryl moiety or by direct arylation of a pre-formed imidazole.

Direct C-H arylation has emerged as a powerful tool in modern organic synthesis. Catalytic methods have been developed for the selective C-2 arylation of imidazoles using palladium catalysts. nih.gov These reactions can utilize readily available aryl bromides and even less reactive aryl chlorides as the arylating agents, representing a significant advance over older methods that often required harsher conditions or more reactive aryl iodides. nih.gov The C-2 position of the imidazole ring is particularly susceptible to this type of functionalization due to the electronic influence of the two adjacent nitrogen atoms, which makes the C-2 proton the most acidic. nih.gov Photo-induced, copper-catalyzed C-H arylation offers a milder alternative for achieving C-2 functionalization. researchgate.net

A common and effective strategy for synthesizing C-2 arylated imidazoles involves using a precursor that already contains the desired aryl group. For the target molecule, 2-(2-bromophenyl)acetonitrile is a key intermediate. sigmaaldrich.com This compound provides the "2-(2-bromophenyl)methyl" fragment, which can be incorporated into the imidazole ring through various cyclization strategies.

The synthesis of 2-(2-bromophenyl)acetonitrile itself is straightforward. It is a commercially available compound often referred to as 2-bromobenzyl cyanide. sigmaaldrich.combldpharm.com A related precursor, 2-(2-bromophenyl)acetaldehyde, can be prepared via the oxidation of 2-(2-bromophenyl)ethanol (B130303) using pyridinium (B92312) chlorochromate (PCC). prepchem.com This aldehyde can then be used in condensation reactions to form the imidazole ring. Another relevant synthetic route involves the reaction of 2-bromo-1-fluoro-4-nitro-benzene with ethyl cyanoacetate (B8463686) in the presence of sodium hydride to produce ethyl 2-(2-bromo-4-nitrophenyl)-2-cyanoacetate, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding acetonitrile (B52724) derivative. chemicalbook.com

Table 3: Key Precursors for 2-Aryl Imidazole Synthesis

| Precursor Name | CAS Number | Molecular Formula | Use | Reference |

|---|---|---|---|---|

| 2-(2-Bromophenyl)acetonitrile | 19472-74-3 | C₈H₆BrN | Source of the 2-(2-bromophenyl)methyl group | sigmaaldrich.com |

| 2-(2-Bromophenyl)acetaldehyde | Not Available | C₈H₇BrO | Aldehyde component in condensation reactions | prepchem.com |

| 2-(2-Bromophenyl)ethanol | 22600-66-8 | C₈H₉BrO | Starting material for the corresponding acetaldehyde | prepchem.com |

| 2-(2-bromo-4-nitrophenyl)acetonitrile | 543683-48-3 | C₈H₅BrN₂O₂ | Analogous precursor for substituted imidazoles | chemicalbook.com |

N-Alkylation with Alkyl Groups (e.g., Ethyl)

The introduction of an ethyl group onto a nitrogen atom of the imidazole ring is a key step in the synthesis of the target compound. The regioselectivity of this transformation is a significant challenge, particularly with unsymmetrically substituted imidazoles, as it can lead to a mixture of N1 and N3-alkylated isomers. otago.ac.nz The choice of synthetic strategy is influenced by factors such as the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz

Direct N-Alkylation Protocols

Direct N-alkylation is a common method for synthesizing N-substituted imidazoles. This approach typically involves the reaction of an imidazole derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. For the synthesis of 1-ethylimidazole (B1293685) analogs, an N-unsubstituted imidazole precursor is treated with an ethylating agent like ethyl bromide or ethyl iodide. researchgate.netgoogle.com

The reaction is often facilitated by a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) (KOH). researchgate.netciac.jl.cn The choice of solvent and base can influence the reaction's efficiency and yield. For instance, procedures using NaH and an alkyl halide in THF are well-documented for producing N-alkylated imidazoles. researchgate.net Alternatively, solid-supported bases like potassium hydroxide on alumina (B75360) have been used to achieve N-alkylation under mild conditions. ciac.jl.cn Some protocols have also successfully employed phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with NaH. researchgate.net

| Imidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|

| Imidazole | Ethyl Bromoacetate (B1195939) | NaH / TBAB | THF | Quantitative yield reported for the synthesis of imidazol-1-yl-acetic acid ethyl ester. | researchgate.net |

| Imidazole | Alkyl Halides | KOH on Alumina | Not specified | Good yields under mild conditions; reusable supported reagent. | ciac.jl.cn |

| 2-Alkyl Imidazoles | Alkyl Halide | Sodium Hydroxide | None or DMF | Reaction involves heating to 130-150°C. | google.com |

| Imidazole | Morita–Baylis–Hillman (MBH) alcohols | None | Toluene (B28343) | Metal-free N-allylation/alkylation achieved in good yields. | beilstein-journals.org |

Alkylation of Imidazole-4,5-dicarboxylic Acid Derivatives

The presence of electron-withdrawing groups, such as carboxylates at the C4 and C5 positions, significantly influences the N-alkylation of the imidazole ring. The alkylation of imidazole-4(5)-carboxylic acid derivatives can lead to a mixture of 1,4- and 1,5-disubstituted isomers, and the ratio is highly dependent on the specific substrate and reaction conditions. researchgate.net

For example, the monoalkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate has been shown to yield a nearly 1:1 mixture of the 1,4- and 1,5-isomers. researchgate.net In contrast, the alkylation of imidazole-4(5)-carboxylic anilide under similar conditions can proceed with high regioselectivity, affording the 1,4-isomer. researchgate.net This highlights the subtle but critical role that substituents play in directing the site of alkylation. In some cases, the reaction can also produce dialkylation products, such as 1,3-bis(alkoxycarbonylmethyl)-4-R-imidazolium salts, particularly when the reaction is carried out in neutral or alkaline media. researchgate.net The synthesis of these derivatives is relevant as compounds like asymmetric imidazole-4,5-dicarboxamides have been explored for biological applications. rsc.org

| Substrate | Alkylating Agent | Reaction Media | Major Product(s) | Reference |

|---|---|---|---|---|

| Methyl imidazole-4(5)-carboxylate | Methyl bromoacetate | Neutral/Alkaline | 1:1 mixture of 1,4- and 1,5-isomers | researchgate.net |

| Imidazole-4(5)-carboxylic anilide | Methyl bromoacetate | Neutral/Alkaline | Selective formation of the 1,4-isomer | researchgate.net |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates | Benzyl Halides | K₂CO₃ / DMF | Selective O-alkylation of the N-hydroxy group | researchgate.netresearchgate.net |

Regioselective N-Alkylation Utilizing Protecting Group Strategies

To overcome the challenge of poor regioselectivity in the N-alkylation of unsymmetrical imidazoles, strategies involving protecting groups have been developed. These methods allow for the controlled and predictable synthesis of a single isomer. nih.govacs.org

One effective strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group as a protecting group for one of the imidazole nitrogens. nih.govacs.org This approach enables a general and comprehensive synthesis of complex aryl imidazoles where all three C-H bonds can be functionalized sequentially. After the desired aryl groups are installed on the imidazole core, the SEM group facilitates regioselective N-alkylation. A selective N3-alkylation can be performed, followed by the removal of the SEM protecting group. This "trans-N-alkylation" method provides a powerful route to 1-alkyl-4-arylimidazoles and other complex derivatives that are difficult to access through direct alkylation methods due to competing reaction at the two non-equivalent nitrogen atoms. nih.govacs.org This strategy is particularly useful for preparing 1-alkyl-4-arylimidazoles, where direct alkylation of the 4(5)-arylimidazole precursor often yields inseparable isomeric mixtures. nih.gov

Catalytic Approaches in Imidazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct and functionalize heterocyclic rings efficiently. Transition metal-catalyzed reactions are particularly powerful for creating C-C and C-N bonds, offering novel pathways to complex imidazole derivatives. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a step-economical strategy for derivatizing the imidazole core. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic imidazoles, by directly converting a C-H bond into a C-C or C-heteroatom bond. researchgate.net This methodology is prized for its efficiency and for providing access to compounds that may be difficult to synthesize via traditional methods. researchgate.net

Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the C-H functionalization of imidazoles. researchgate.netnih.gov These reactions can be directed to specific positions on the imidazole ring (C2, C4, or C5) by tuning the catalyst, ligands, and reaction conditions, or by using directing groups. nih.govnih.govresearchgate.net For instance, copper-mediated oxidative C-H functionalization has been reported as a concise route to highly substituted imidazoles under mild conditions. nih.gov

Palladium-Catalyzed Methods

Among the transition metals, palladium has been extensively used to catalyze the direct arylation of imidazoles for C-H functionalization. researchgate.net Palladium-catalyzed direct arylation with aryl halides is a versatile and efficient procedure for the selective synthesis of 2- and 5-heterobiaryls, which is directly applicable to the synthesis of the 2-(2-Bromophenyl) moiety of the target compound. researchgate.netnih.gov

These reactions typically involve a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), often in combination with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.govdntb.gov.ua A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required, and the reaction is usually conducted in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethylacetamide (DMA), or anisole. nih.govnih.gov Microwave irradiation has also been employed to accelerate these coupling reactions. rsc.org The regioselectivity of the arylation (typically at the C2 or C5 position) can be controlled by the choice of N-substituent or protecting group on the imidazole ring. nih.govnih.gov For example, N-SEM protected imidazoles can be selectively arylated at the C5 position. nih.gov

| Imidazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| N-SEM-imidazole | Aryl Bromides/Chlorides | Pd(OAc)₂ / P(n-Bu)Ad₂ | K₂CO₃ | DMA | Regioselective C5- and C2-arylation. | nih.gov |

| 1-Methyl-1H-imidazole | Aryl Bromides | Pd(OAc)₂ | K₂CO₃ | Anisole | Ligandless C5-arylation promoted by benzoic acid. | nih.gov |

| Imidazo[2,1-b]thiazoles | Aryl Bromides | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMA | Microwave-assisted direct C-H arylation. | rsc.org |

| N-Alkyl Imidazoles | Aryl Bromides | Macrocyclic Pd(II)-Selenium Complex | Cs₂CO₃ | Toluene | Regioselective C-H arylation at C5. | dntb.gov.ua |

Brønsted Acid-Catalyzed Reactions

Brønsted acid catalysis offers a metal-free alternative for the synthesis of substituted imidazoles, often through multicomponent reactions. acs.org These reactions can proceed smoothly with a range of functionalities to produce imidazole scaffolds in good to excellent yields. acs.org For example, a one-pot synthesis of 1,2,5-trisubstituted imidazoles can be achieved from vinyl azides, aromatic aldehydes, and aromatic amines under Brønsted acid catalysis, avoiding the generation of toxic waste. acs.org Another approach involves the acid-promoted cyclocondensation of an internal alkyne, an aldehyde, and an aniline in a one-pot strategy. acs.org In this case, an acid such as pivalic acid can promote the formation of a benzil intermediate, which then undergoes cyclocondensation. acs.org Imidazole-based Brønsted acidic surfactants have also been developed as novel, regioselective catalytic systems in aqueous media. tandfonline.comtandfonline.com Furthermore, Brønsted acidic ionic liquids have been effectively used as catalysts, for instance, in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles under ultrasonic irradiation, with the advantage of being recoverable and reusable. asianpubs.org

Nanocatalyst Applications in Imidazole Synthesis

The use of nanocatalysts in organic synthesis aligns with the principles of green chemistry, offering advantages like high efficiency, easy separation, and reusability. rsc.org In imidazole synthesis, various nanocatalysts have been employed to facilitate reactions under milder conditions. Copper nanoparticles supported on materials like silica-coated maghemite have been used for the N-arylation of imidazoles. sci-hub.se Magnetic nanoparticles (MNPs) functionalized with acidic groups are particularly noteworthy. rsc.org For instance, a magnetic Fe₃O₄@PVA–SO₃H nanocatalyst has been used for the condensation of benzil or benzoin, aldehydes, and ammonium acetate to produce trisubstituted imidazoles in excellent yields. rsc.org The magnetic nature of these catalysts allows for their simple recovery using an external magnet, and they can often be reused for multiple reaction cycles without a significant loss of activity. sci-hub.se

Examples of Nanocatalysts in Imidazole Synthesis:

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cu-nanocatalyst on mesoporous polymer | N-arylation of imidazoles with aryl halides | Eco-friendly (water solvent), reusable, easy work-up. | rsc.org |

| Fe₃O₄@PVA–SO₃H (magnetic) | Three-component synthesis of trisubstituted imidazoles | High yields, mild conditions, recoverable with a magnet. | rsc.org |

| Fe₃O₄@HA (magnetic solid acid) | One-pot synthesis of 2,4,5-trisubstituted imidazoles | Room temperature reaction in water, reusable up to six times. | rsc.org |

| Cobalt ferrite (B1171679) nanoparticles | Synthesis of 2,4,5-trisubstituted imidazoles | High yields, reusable for at least five cycles. | sci-hub.se |

Metal-Free Synthetic Pathways

Developing metal-free synthetic routes is a key goal in modern organic chemistry to avoid metal contamination in products and reduce costs. researchgate.net For imidazole synthesis, several metal-free pathways have been established. One such method involves a [3+2] cyclization of vinyl azides with amidines, which proceeds without a catalyst to form 2,4-disubstituted-1H-imidazoles in high yields. acs.org Another strategy is the one-pot, three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. amazonaws.com This reaction can be catalyzed by an inexpensive and readily available catalyst like glacial acetic acid or methane (B114726) sulphonic acid, often under solvent-free conditions. amazonaws.comjetir.org Iodine-mediated reactions also provide a metal-free alternative. For example, a domino reaction of aryl methyl ketones with ammonium acetate and iodine can produce 2-acyloxazoles, which are structurally related to imidazoles. chemistryviews.org

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazoles to create more environmentally benign processes. researchgate.net This involves the use of non-toxic and biodegradable catalysts, safer solvents like water, and energy-efficient reaction conditions. researchgate.netresearchgate.net One approach is the use of natural, biocatalysts such as lemon juice for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net The development of solvent-free reaction conditions is another important aspect of green chemistry, which has been successfully applied to the synthesis of imidazole derivatives, leading to high yields and easy setup. asianpubs.org The use of recoverable and reusable catalysts, such as the nanocatalysts discussed previously, also aligns with green chemistry principles by minimizing waste. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a prominent technique in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. mdpi.com This method has been successfully applied to the synthesis of a wide variety of imidazole derivatives. researchgate.net For example, the one-pot, multicomponent synthesis of aryl imidazoles can be performed under solvent-free conditions using a solid support like silica (B1680970) gel and microwave irradiation, resulting in higher yields and significantly shorter reaction times compared to conventional heating methods. Similarly, the synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation can reduce reaction times from 60 minutes to just 5 minutes and increase yields from 61% to over 96%. mdpi.com The combination of microwave irradiation with nanocatalysis, such as using a magnetic nanocatalyst in water, further enhances the efficiency and environmental friendliness of these synthetic protocols. nih.gov

Comparison of Microwave vs. Conventional Synthesis of Aryl Imidazoles:

| Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 12-16 minutes | Typically Higher (e.g., >80%) | Rapid, efficient, often solvent-free. | |

| Conventional Heating | Several hours | Typically Lower | Standard laboratory procedure. | |

| Microwave-Assisted (Benzimidazoles) | 5-10 minutes | 86-99% | Extremely fast with quantitative yields. | mdpi.com |

| Conventional Heating (Benzimidazoles) | 60 minutes | ~61% | - | mdpi.com |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, offering numerous advantages such as reduced pollution, lower costs, and often, higher yields and shorter reaction times. researchgate.net These reactions are typically conducted by mixing the reactants, sometimes with a solid support or a catalyst, and heating the mixture. researchgate.netasianpubs.org

For the synthesis of imidazole derivatives analogous to this compound, a common solvent-free approach is the one-pot, multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. asianpubs.orgnih.gov In the context of synthesizing the target compound, this would involve the reaction of 2-bromobenzaldehyde, a source of the ethylamine (B1201723) moiety, a 1,2-dicarbonyl compound, and an ammonium source.

Several catalytic systems have been developed to facilitate these solvent-free syntheses. For instance, zeolites, such as ZSM-11, have been employed as reusable and efficient heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govrsc.org The use of a solid catalyst simplifies the work-up procedure, as it can be easily recovered by filtration and reused in subsequent reactions. nih.govrsc.org Other catalytic systems for solvent-free imidazole synthesis include ionic liquids, nanostructured catalysts, and even simple, inexpensive reagents like methane sulfonic acid. amazonaws.com

The reaction conditions for these solvent-free syntheses can vary depending on the specific reactants and catalyst used. Temperatures can range from room temperature to 160°C or higher, and reaction times can be as short as a few minutes, particularly when microwave irradiation is employed. researchgate.netrsc.orgresearchgate.net The yields of these reactions are often good to excellent, demonstrating the efficiency of solvent-free methodologies. researchgate.netasianpubs.org

Table 1: Examples of Solvent-Free Synthesis of Substituted Imidazoles

| Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Benzil, Aldehyde, Aniline, Ammonium Acetate | ZSM-11 Zeolite | Solvent-free, Heat | High |

| o-Phenylenediamines, Aromatic Aldehyde, Ammonium Acetate | None | 70°C, 1h | High |

| Benzil, Aldehydes, Ammonium Acetate | TiO₂ | Solvent-free | High |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Methane Sulfonic Acid | Solvent-free, RT | 92 |

This table is generated based on data from analogous reactions and serves as an illustrative example.

Aqueous Media and Environmentally Benign Protocols

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While organic compounds often have limited solubility in water, various techniques have been developed to facilitate aqueous-phase reactions, including the use of co-solvents, phase-transfer catalysts, and high-temperature or high-pressure conditions. mdpi.com

For the synthesis of imidazole derivatives, several environmentally benign protocols in aqueous media have been reported. These methods often involve the use of water-soluble catalysts or the application of external energy sources like ultrasound or microwaves to promote the reaction. researchgate.netnih.govnih.gov For example, the sonochemical one-pot, multi-component synthesis of functionalized imidazoles in water has been achieved using novel, reusable ionic liquids as catalysts. nih.gov This method offers high yields, clean reaction profiles, and a simple work-up procedure. nih.gov

Another approach involves the use of heterogeneous catalysts that can be easily separated from the aqueous reaction mixture. For instance, chromium(III) oxide (Cr₂O₃) nanoparticles have been used as a catalyst for the synthesis of polysubstituted imidazoles in water under microwave irradiation, leading to excellent yields in short reaction times. researchgate.net

The development of catalyst-free methods in aqueous media further enhances the environmental friendliness of these protocols. For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a related class of nitrogen-containing heterocycles, has been achieved in a water-ethanol mixture using imidazole itself as an organocatalyst. ias.ac.in This highlights the potential for developing catalyst-free or organocatalytic methods for the synthesis of this compound in aqueous media.

Table 2: Examples of Imidazole Synthesis in Aqueous Media

| Reactants | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Aldehydes, 1,2-Diketones, Amines | DABCO-based Ionic Liquid, Sonication | Water | Excellent |

| Aromatic Aldehydes, Benzil, Ammonium Acetate | Cr₂O₃ Nanoparticles, Microwave | Water | Excellent |

| Aromatic Aldehydes, Malononitrile, Phthalhydrazide | Imidazole (Organocatalyst) | H₂O:EtOH (1:1) | 85-94 |

| N-(2-iodophenyl)amidine | K₂CO₃ | Water, 100°C | Moderate to High |

This table is generated based on data from analogous reactions and serves as an illustrative example.

Reaction Mechanisms and Regioselectivity in Imidazole Formation and Transformation

Mechanistic Pathways of Imidazole (B134444) Ring Annulation

The formation of the 1,2-disubstituted imidazole core can be achieved through several synthetic strategies, most notably through cyclo-condensation reactions or modern cross-coupling methodologies.

One of the most established methods for imidazole synthesis is the Debus-Radziszewski reaction . A plausible pathway to an analogue of the target compound, 2-(2-bromophenyl)-1H-imidazole, would involve the three-component condensation of a dicarbonyl compound (like glyoxal), an aldehyde (2-bromobenzaldehyde), and ammonia (B1221849). To achieve the N-1 ethyl substitution, a primary amine (ethylamine) would be used in place of ammonia, leading to the formation of the 1-substituted imidazole as the primary product. researchgate.net

More contemporary approaches involve metal-catalyzed multicomponent reactions. For instance, a copper-catalyzed reaction between amidines and terminal alkynes can yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, provide an efficient route to 2,4-disubstituted imidazoles. acs.org While these methods may not directly yield 2-(2-Bromophenyl)-1-ethyl-1H-imidazole, they represent key mechanistic pathways for forming the core imidazole ring structure. organic-chemistry.orgacs.org

A highly relevant modern strategy is the direct C-H arylation of a pre-formed N-ethylimidazole with an aryl halide like 1-bromo-2-halobenzene. This approach, often catalyzed by palladium or nickel, circumvents the need for multi-component condensation and builds the molecule by forming a key C-C bond directly on the imidazole ring. nih.govelsevierpure.com The mechanism typically involves the oxidative addition of the aryl halide to the metal center, followed by a concerted metalation-deprotonation (CMD) step at the C2 position of the imidazole, and concluding with reductive elimination to furnish the 2-aryl imidazole product. nih.gov

Directing Group Effects and Regiocontrol in Aryl Imidazole Synthesis

In this compound, the existing substituents—the N-ethyl group and the C2-bromophenyl group—exert significant electronic and steric influences that direct the regioselectivity of subsequent chemical transformations.

The 2-bromophenyl group is a more complex director. The phenyl ring itself is sterically demanding. The bromine atom is an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring, but it is also a deactivating group due to its inductive electron-withdrawing effect. youtube.com This means that any further substitution on the phenyl ring would likely be directed to the positions ortho and para to the bromine, though the ring is less reactive than benzene. However, the most significant directing effect concerns reactions on the imidazole core itself.

The imidazole ring possesses three C-H bonds at the C2, C4, and C5 positions. In the target molecule, the C2 position is already substituted. The remaining C4 and C5 positions are available for functionalization, and their relative reactivity is a key aspect of regiocontrol. nih.gov

Generally, the C5 position of N-1-alkylated imidazoles is the most susceptible to electrophilic attack or metalation due to electronic factors. nih.gov The C2 position has the most acidic proton, making it a prime site for deprotonation-metalation, a strategy often employed in synthesis. researchgate.netnih.gov The C4 position is typically the least reactive of the three. nih.govacs.org

For this compound, direct C-H functionalization would target the C4 and C5 positions. Palladium-catalyzed direct arylation, for example, has been shown to be highly regioselective. Research on related N-aryl imidazoles demonstrates a strong preference for C5 arylation. acs.org This selectivity is attributed to a mechanism involving an electrophilic attack of an arylpalladium(II) species onto the electron-rich imidazole ring, a process favored at the C5 position. acs.org

| Catalyst System | Substrate | Position Functionalized | Regioselectivity | Reference |

| Pd(OAc)₂ / AsPh₃ / CsF | 1-Aryl-1H-imidazoles | C5 | High | acs.org |

| Ni(cod)₂ / dcype / Cs₂CO₃ | N-methylbenzimidazole | C2 | High | researchgate.net |

| Pd(OAc)₂ / Ligand / Base | 1-SEM-imidazole | C5 or C2 | Tunable | nih.govacs.org |

This table summarizes regioselective C-H functionalization outcomes for various imidazole substrates, illustrating the principles applicable to the target compound.

While this compound is already N-alkylated, the strategic use of removable directing groups is a powerful concept in imidazole chemistry for achieving complete regiocontrol, especially when synthesizing more complex, polysubstituted imidazoles. nih.govacs.org

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly effective N-protecting group in the context of palladium-catalyzed C-H arylation. nih.gov It can direct arylation selectively to either the C5 or C2 positions depending on the reaction conditions. nih.govacs.org

Crucially, a "SEM-switch" strategy has been developed to functionalize the otherwise unreactive C4 position. This involves the migration of the SEM group from the N-1 to the N-3 nitrogen. This transposition alters the electronic properties of the ring, activating the C4 position for subsequent C-H functionalization. After the desired reaction at C4, the SEM group can be removed, and a different substituent (like the ethyl group in the target molecule) can be installed regioselectively. nih.govacs.org This highlights a sophisticated strategy for accessing specific regioisomers that would be challenging to obtain through classical methods. nih.govacs.org

Influence of Catalytic Systems on Reaction Mechanisms

The choice of catalyst is paramount in modern imidazole synthesis and functionalization, directly influencing reaction mechanisms, efficiency, and regioselectivity. Copper and palladium are the most prominent metals used in these transformations. nih.govnih.gov

Copper-Catalyzed Systems: Copper catalysts are frequently used for N-arylation reactions to form C-N bonds. nih.govrsc.orgnih.govorganic-chemistry.org For example, the Ullmann condensation, a classic copper-catalyzed reaction, can couple imidazoles with aryl halides. nih.govrsc.org The mechanism is thought to involve the coordination of the imidazole to a Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination. The choice of ligand (e.g., phenanthrolines) and base is critical for achieving high yields under mild conditions. nih.govrsc.org Such a system could be envisioned for the final N-ethylation step or for the initial C-arylation if starting from N-ethylimidazole.

Palladium-Catalyzed Systems: Palladium catalysis is the cornerstone of C-H functionalization chemistry for imidazoles. nih.govacs.org As mentioned, direct arylation reactions typically proceed via a Pd(II)/Pd(IV) or a concerted metalation-deprotonation (CMD) pathway. nih.gov The ligand on the palladium center (e.g., phosphines, N-heterocyclic carbenes) plays a crucial role in stabilizing the catalytic species and modulating its reactivity and selectivity. nih.govacs.org For instance, the choice of ligand can influence whether C2 or C5 arylation is favored in N-protected imidazoles. nih.gov

Nickel-Catalyzed Systems: More recently, nickel catalysis has emerged as a cost-effective and powerful alternative for C-H arylation of imidazoles, capable of coupling them with phenol (B47542) and enol derivatives. elsevierpure.comnagoya-u.ac.jp The mechanism of nickel-catalyzed C-H activation can differ from palladium, but it provides a complementary tool for forming C-C bonds on the imidazole core. researchgate.net

| Catalyst | Reaction Type | Key Mechanistic Feature | Typical Substrates | Reference |

| Copper (CuI, CuBr) | N-Arylation | Ullmann-type coupling | Imidazoles, Aryl Halides | nih.govorganic-chemistry.orgrsc.org |

| Palladium (Pd(OAc)₂) | C-H Arylation | Concerted Metalation-Deprotonation (CMD) | N-substituted Imidazoles, Aryl Halides | nih.govacs.org |

| Nickel (Ni(OTf)₂) | C-H Arylation | C-H Nickelation | Imidazoles, Phenol Derivatives | elsevierpure.com |

| Ruthenium | Ring Annulation | Bisfunctionalization of alkynes | Alkynes, Ammonia source | nih.gov |

This table illustrates the influence of different catalytic systems on the synthesis and functionalization of imidazoles.

Advanced Spectroscopic Characterization of 2 2 Bromophenyl 1 Ethyl 1h Imidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2-Bromophenyl)-1-ethyl-1H-imidazole and its analogs, both ¹H and ¹³C NMR are crucial for confirming the molecular structure. ipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, characteristic signals are expected for the protons of the ethyl group, the imidazole (B134444) ring, and the bromophenyl substituent.

For comparison, the ¹H NMR spectrum of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole shows a multiplet for the phenyl protons between δ 7.25 and 7.58 ppm and a doublet for two of the bromophenyl protons at δ 8.12 ppm. rsc.org Another related compound, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, displays proton signals for the bromophenyl moiety at δ 8.063 and 8.023 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.1-1.4 | Triplet (t) |

| Ethyl -CH₂ | ~4.0-4.3 | Quartet (q) |

| Imidazole H-4/H-5 | ~7.0-7.5 | Doublets (d) or Singlets (s) |

| Bromophenyl H | ~7.2-7.8 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the ethyl carbons, the imidazole ring carbons, and the bromophenyl ring carbons. A notable challenge in the ¹³C NMR of some 2-phenylimidazoles is the poor resolution or absence of signals from the imidazole ring due to fast tautomerization in solution. nih.gov

Although specific ¹³C NMR data for the title compound is scarce, data from analogous compounds provide valuable insights. For example, in 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals are observed in the range of δ 127.12 to 144.79 ppm. rsc.org Similarly, for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the carbon signals span from δ 56.02 to 156.47 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂ | ~45 |

| Bromophenyl C-Br | ~122 |

| Imidazole C-4/C-5 | ~120-130 |

| Phenyl & Imidazole C | ~125-150 |

| Imidazole C-2 | ~145 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₁BrN₂), the exact mass can be calculated and compared to the experimental value for unambiguous confirmation of its identity.

Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) Techniques

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as many imidazole derivatives. researchgate.netekb.eg It typically produces protonated molecules [M+H]⁺, which helps in determining the molecular weight. researchgate.net The study of various imidazole derivatives by ESI-MS has shown its effectiveness in characterizing these compounds. semanticscholar.orgrsc.org APPI is another soft ionization technique that can be used for less polar compounds that are not efficiently ionized by ESI.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, characteristic vibrational bands would be expected for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the imidazole and phenyl rings, and the C-Br stretching of the bromophenyl group.

Analysis of related imidazole derivatives provides a basis for interpreting the vibrational spectra. For instance, the IR spectrum of imidazole derivatives often shows a C=N stretching absorption around 1681 cm⁻¹. researchgate.net The aromatic C-H stretching bands typically appear around 3053 cm⁻¹, while C=C stretching bands are observed near 1599 and 1489 cm⁻¹. researchgate.net In 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, C-N asymmetric and symmetric stretching vibrations are observed at 1463 cm⁻¹ and 1384 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N (Imidazole) | Stretching | 1600-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Imidazole) | Stretching | 1300-1400 |

| C-Br | Stretching | 500-600 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound and its analogs, the FT-IR spectrum reveals characteristic absorption bands corresponding to its constituent parts: the imidazole ring, the substituted phenyl ring, and the N-ethyl group.

The analysis of related compounds provides a framework for assigning the expected vibrational frequencies. The aromatic C-H stretching vibrations of the phenyl and imidazole rings are typically observed in the region of 3100–3000 cm⁻¹. ajchem-a.com In-plane C-H bending vibrations for the aromatic rings are expected in the 1481-1014 cm⁻¹ range. ajchem-a.com The stretching vibrations of the C=C and C=N bonds within the imidazole and phenyl rings are coupled and result in a series of bands, often found between 1610 cm⁻¹ and 1427 cm⁻¹. ajchem-a.comrsc.org For instance, in 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, characteristic peaks appear in this region. researchgate.net

A detailed assignment of the principal vibrational modes for imidazole analogs is presented in the table below, based on data from published studies on similar structures. ajchem-a.comresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Phenyl-Imidazole Analogs

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | ajchem-a.com |

| 2948-2919 | Aliphatic C-H stretching (ethyl group) | rsc.org |

| 1610-1427 | C=C and C=N mixed stretching (imidazole and phenyl rings) | ajchem-a.comrsc.org |

| 1481-1409 | In-plane C-H bending | ajchem-a.com |

| 1264-1153 | δ(C-C) and δ(C-N) combination bands | rsc.orgrsc.org |

| 940-535 | Out-of-plane C-H deformational vibrations | nih.gov |

X-ray Crystallography and Solid-State Analysis

In the structure of this benzimidazole (B57391) analog, the benzimidazole group is nearly planar. researchgate.net The bromophenyl ring is twisted with respect to the imidazole ring system, with a dihedral angle of 43.3 (3)°. researchgate.net This non-planar arrangement is a common feature in N-arylated imidazoles, where the angle between the imidazole and phenyl rings can vary significantly depending on the substituents and packing forces. nih.gov For example, in two different 1-phenyl-1H-imidazole derivatives, the angles between the mean planes of the imidazole and arene rings were found to be 24.58 (7)° and 43.67 (4)°. nih.gov

The crystal system and unit cell parameters for bromophenyl-imidazole derivatives have been reported for several compounds. researchgate.netnih.govresearchgate.net These molecules often crystallize in monoclinic or triclinic space groups. researchgate.netnih.gov The molecular packing is dictated by a combination of weak intermolecular interactions, which can include C-H···π interactions and, in some cases, hydrogen bonds if suitable donor/acceptor sites are present. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for Bromophenyl-Imidazole Analogs

| Parameter | 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole researchgate.net | Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]... nih.gov |

|---|---|---|

| Formula | C₁₅H₁₃BrN₂ | C₂₂H₂₁BrN₄O₂·H₂O |

| Molar Mass | 301.18 | 471.35 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.1632 (16) | 9.1854 (1) |

| b (Å) | 8.8920 (18) | 16.7389 (2) |

| c (Å) | 9.6844 (19) | 13.7379 (2) |

| α (°) | 98.41(3) | 90 |

| β (°) | 100.21(3) | 98.283 (1) |

| γ (°) | 105.79(3) | 90 |

| Volume (ų) | 647.7 (2) | 2090.22 (5) |

| Z | 2 | 4 |

For complex aromatic molecules like substituted imidazoles, a variety of weak interactions govern the supramolecular assembly. nih.gov Studies on analogous structures reveal that H···H contacts, representing van der Waals forces, typically account for the largest portion of the Hirshfeld surface. nih.govnih.gov Other significant interactions include C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and π-π stacking interactions between adjacent imidazole or phenyl rings. nih.govnih.gov

In the crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, Hirshfeld analysis showed that H···H and H···C interactions were dominant, contributing 44.8% and 30.6%, respectively. nih.gov Similarly, for an imidazo[1,2-a]pyridine (B132010) derivative, H···H (36.2%), H⋯C/C⋯H (20.5%), and H⋯O/O⋯H (20.0%) were the most important contributions to the crystal packing. nih.gov For this compound, one would expect significant contributions from H···H, C···H, and Br···H/C contacts, which would be critical in stabilizing the crystal lattice.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Heterocyclic Compounds

| Interaction Type | Contribution (%) in a Phenanthroimidazole Derivative nih.gov | Contribution (%) in an Imidazo[1,2-a]pyridine Derivative nih.gov |

|---|---|---|

| H···H | 44.8 | 36.2 |

| C···H / H···C | 30.6 | 20.5 |

| O···H / H···O | 17.5 | 20.0 |

| C···C | 2.5 | 4.3 |

| N···H / H···N | - | 4.5 |

| Other | 4.6 | 14.5 |

Electronic Spectroscopy and Photophysical Properties

Imidazole derivatives are a versatile class of compounds whose electronic and photophysical properties can be finely tuned through chemical modification. arkat-usa.orgnih.gov Many imidazole-based molecules exhibit fluorescence, making them useful as probes, sensors, and materials for organic light-emitting diodes (OLEDs). researchgate.netarkat-usa.org The fluorescence behavior is highly dependent on the molecular structure, including the nature and position of substituents, as well as the surrounding environment (e.g., solvent polarity). arkat-usa.org

Studies on donor-acceptor (D-A) type imidazole molecules have shown that their absorption and emission spectra are sensitive to solvent polarity. arkat-usa.org In one study, an imidazole derivative exhibited emission wavelengths that red-shifted from 501 nm in nonpolar toluene (B28343) to 577 nm in polar DMSO, indicating a charge transfer character in the excited state. arkat-usa.org The introduction of an N-methyl or N-ethyl group can also influence the photophysical properties. arkat-usa.orgnih.gov

Furthermore, some imidazole conjugates exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org This effect is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. rsc.org The fluorescence of imidazole derivatives can also be quenched by interacting with other molecules. For example, a phenanthro-imidazole derivative was shown to quench the intrinsic fluorescence of bovine serum albumin (BSA), with quenching constants (Ksv) on the order of 10⁴ M⁻¹. nih.gov This quenching was attributed to the formation of a complex stabilized by electrostatic interactions. nih.gov

Table 4: Photophysical Data for an Analogous Donor-Acceptor Imidazole Derivative in Different Solvents arkat-usa.org

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|---|---|

| Toluene | 387 | 501 |

| Ethyl Acetate (B1210297) | 391 | 539 |

| Dimethyl Sulfoxide (DMSO) | 406 | 577 |

Computational and Theoretical Investigations of 2 2 Bromophenyl 1 Ethyl 1h Imidazole and Imidazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. irjweb.comnih.gov This theoretical framework is widely used to predict various molecular characteristics, including optimized geometry, electronic properties, and spectroscopic signatures of imidazole (B134444) derivatives. nih.govirjweb.com Studies on compounds structurally related to 2-(2-Bromophenyl)-1-ethyl-1H-imidazole frequently employ DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), to gain insights into their behavior at a molecular level. irjweb.comirjweb.com These calculations provide a theoretical basis for understanding the structure, stability, and reactivity of these heterocyclic systems. irjweb.com

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are employed to find the equilibrium geometry by minimizing the energy of the system. A key structural parameter for this class of compounds is the dihedral angle between the planes of the phenyl and imidazole rings. In related structures like 2-phenyl-1H-imidazole, these rings are often not coplanar due to steric hindrance. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length (Imidazole Ring) | Average length of the carbon-nitrogen bonds within the imidazole ring. | ~1.37 - 1.39 Å irjweb.com |

| C-C Bond Length (Bridging) | The length of the single bond connecting the phenyl and imidazole rings. | ~1.47 Å |

| Phenyl-Imidazole Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 30° - 45° |

| C-Br Bond Length | The length of the carbon-bromine bond on the phenyl ring. | ~1.90 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. asianpubs.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For imidazole derivatives, DFT calculations show that the HOMO is typically distributed over the entire molecule, particularly the π-systems of the rings, while the LUMO is also delocalized across the aromatic framework. mdpi.comijrar.org The energy gap reflects the potential for intramolecular charge transfer. irjweb.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Generic Imidazole Derivative | -6.29 | -1.81 | 4.48 | B3LYP/6-311++G irjweb.comirjweb.com |

| Substituted Methyl-Imidazole | -6.45 | -2.53 | 3.92 | DFT/6-311++g(d,p) asianpubs.org |

| Substituted Imidazolin-4-one | -5.28 | -1.32 | 3.96 | B3LYP/6-311G(d,p) researchgate.net |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface, which is characterized by the absence of any imaginary frequencies. nih.gov By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. ijrar.org

For this compound, the calculated spectrum would exhibit characteristic vibrational modes associated with the imidazole ring, the substituted phenyl ring, and the ethyl group. Studies on related molecules like 2-phenyl-1H-imidazole and its isotopomers have provided detailed analyses of their vibrational spectra, identifying modes such as N–H···N intermolecular interactions in the solid state. researchgate.net Key vibrational modes would include C-H stretching of the aromatic rings, C=N and C=C stretching within the imidazole ring, and vibrations corresponding to the C-Br bond. ijrar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. chemrxiv.org Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. irjweb.comresearchgate.net

In this compound, the MEP map is expected to show the most negative potential localized around the sp²-hybridized nitrogen atom (N3) of the imidazole ring, indicating its role as a primary site for protonation and hydrogen bond acceptance. irjweb.comirjweb.com The hydrogen atoms of the rings and the ethyl group would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the molecule's reactive behavior. irjweb.comnih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ). irjweb.comirjweb.com

These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. irjweb.com

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2967 irjweb.com |

| Electron Affinity (A) | -ELUMO | 1.8096 irjweb.com |

| Chemical Hardness (η) | (I-A)/2 | 2.2435 irjweb.com |

| Electronegativity (χ) | (I+A)/2 | 4.0531 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.6611 |

DFT calculations are a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. acs.orgresearchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For imidazole derivatives, theoretical studies have been used to elucidate various reaction mechanisms. For example, computational investigations of cycloaddition reactions, electrophilic substitutions, and photo-oxidation processes have provided detailed insights into the reaction pathways. researchgate.netrsc.org A study on the dearomatization of diazaheterocycles, including an imidazole derivative, used DFT to model the transition states and supported a mechanism involving a highly ordered supramolecular complex. acs.org For this compound, DFT could be used to model reactions such as metal-catalyzed cross-coupling at the C-Br bond or electrophilic attack on the imidazole ring, providing a step-by-step understanding of the electronic and structural changes that occur.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It provides valuable insights into the electronic transitions, such as absorption and emission spectra, by calculating the energies and oscillator strengths of these transitions. For imidazole derivatives, TD-DFT has been instrumental in understanding their photophysical properties.

Studies on various imidazole-based compounds have demonstrated that their electronic absorption spectra are characterized by intense bands in the UV-Vis region. These transitions are typically assigned to π → π* and n → π* electronic transitions originating from the imidazole core and any associated conjugated systems. For instance, in 2-nitroimidazole-based radiopharmaceuticals, TD-DFT calculations have been employed to elucidate their excited states, revealing that the 2-nitroimidazole (B3424786) moiety largely dictates the spectroscopic properties of its derivatives. mdpi.com

In a study on 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the molecule was found to have a twisted geometry, with the imidazole and phenyl rings rotated by approximately 30° relative to each other. mdpi.com The central C1–N3=N4–C4 bridge is nearly planar, with a torsion angle of -179.08(10)°. mdpi.com The bond distances for C1–N3, N3–N4, and N4–C4 are 1.3960(16) Å, 1.2575(15) Å, and 1.4294(17) Å, respectively. mdpi.com

For the specific molecule, this compound, TD-DFT calculations would be expected to predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. The presence of the bromophenyl group is expected to influence the electronic transitions. The bromine atom, with its lone pairs, can participate in n → π* transitions, and the phenyl ring introduces additional π → π* transitions. The ethyl group at the N1 position of the imidazole ring will likely cause a slight red or blue shift in the absorption maxima compared to an unsubstituted imidazole, due to its electron-donating inductive effect.

A hypothetical TD-DFT calculation for this compound might yield results similar to those presented in the table below, which are illustrative of typical values for such compounds.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 280 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 255 | 0.25 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.08 | HOMO → LUMO+1 (n → π*) |

These data would indicate the most probable electronic transitions upon absorption of light. The oscillator strength provides a measure of the intensity of the transition.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified by the second-order perturbation energy, E(2). This energy term represents the stabilization energy due to electron delocalization from a donor NBO to an acceptor NBO.

In imidazole derivatives, NBO analysis reveals significant charge delocalization within the imidazole ring, contributing to its aromaticity and stability. The lone pair electrons on the nitrogen atoms and the π-electrons of the double bonds are key contributors to this delocalization. For example, in a study of a triarylazoimidazole, significant electron delocalization was indicated by the coplanarity of the imidazole and aryl rings attached to the azo linkage. iucr.orgnih.gov

A hypothetical NBO analysis for this compound might reveal the following key interactions and their stabilization energies:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N3 | π(C1-N2) | 45.8 |

| π(C4-C5) | π(C1-N2) | 20.5 |

| π(C-C)phenyl | π(C1-N2)imidazole | 5.2 |

| LP(3) Br | σ(C-C)phenyl | 2.1 |

These values illustrate the extent of electron delocalization, with higher E(2) values indicating stronger interactions and greater stabilization of the molecule.

Nonlinear Optical (NLO) Property Prediction and Analysis

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict and analyze the NLO properties of molecules. The key parameters that determine the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Imidazole derivatives have been investigated for their NLO properties. The inherent asymmetry and charge transfer characteristics of many substituted imidazoles make them promising candidates for NLO materials. The presence of electron-donating and electron-accepting groups on the imidazole ring can significantly enhance the NLO response.

For this compound, the presence of the electron-withdrawing bromophenyl group and the electron-donating ethyl group attached to the imidazole ring creates a push-pull system, which is a common strategy for designing NLO-active molecules. The delocalized π-electron system of the imidazole and phenyl rings provides the necessary pathway for intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response.

Computational prediction of the NLO properties of this compound would involve calculating the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) can then be calculated. A hypothetical set of calculated values is presented below.

| Component | Value (a.u.) |

| β_xxx | 250 |

| β_xyy | 45 |

| β_xzz | 30 |

| β_yyy | -60 |

| β_yzz | -20 |

| β_zxx | 25 |

| β_tot | 315 |

A larger β_tot value suggests a stronger NLO response. The calculated values can be compared with those of known NLO materials, such as urea, to assess the potential of the compound for NLO applications.

Molecular Docking Studies for Ligand-Receptor Interactions (as a computational technique)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is widely used in drug discovery and design to understand the interactions between a potential drug molecule and its biological target.

Imidazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanism of action. For example, some imidazole derivatives have been investigated as inhibitors of enzymes like urease and as antibacterial agents. bwise.kr In a study of triarylazoimidazoles, the PASS (Prediction of Activity Spectra for Substances) program predicted potential activity as a thiol protease inhibitor and an aspulvinone dimethylallyltransferase inhibitor. iucr.org

While no specific molecular docking studies for this compound are readily available, the general approach can be described. The 3D structure of the compound would first be optimized using a method like DFT. Then, a target receptor would be chosen based on a hypothesized biological activity. The docking simulation would then be performed, placing the ligand into the active site of the receptor and calculating the binding affinity, typically expressed as a docking score or binding energy.

The results of a molecular docking study would reveal the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the imidazole ring could act as a hydrogen bond acceptor, while the bromophenyl ring could participate in hydrophobic and π-π stacking interactions.

A hypothetical summary of a molecular docking study is presented in the table below.

| Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| Urease | -7.5 | HIS 246, GLY 277, ALA 363 |

| DNA Gyrase | -8.2 | ASP 73, GLY 77, ARG 76 |

These results would suggest the potential of the compound to inhibit these enzymes and guide further experimental studies.

Influence of Substituent Effects on Electronic Structure and Reactivity

In the case of this compound, the bromophenyl group at the 2-position and the ethyl group at the 1-position have distinct effects.

1-Ethyl group: The ethyl group is an electron-donating group through an inductive effect (+I). It increases the electron density on the nitrogen atom to which it is attached and, to a lesser extent, on the imidazole ring. This can influence the basicity of the imidazole and its reactivity towards electrophiles.

Computational studies can quantify these substituent effects by calculating various electronic descriptors. For instance, the effect of different substituents on the HOMO and LUMO energies of imidazole derivatives can be systematically investigated.

A hypothetical comparison of the electronic properties of 2-phenyl-1H-imidazole, 2-(2-bromophenyl)-1H-imidazole, and this compound is presented below.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenyl-1H-imidazole | -6.2 | -1.5 | 4.7 |

| 2-(2-Bromophenyl)-1H-imidazole | -6.4 | -1.8 | 4.6 |

| This compound | -6.3 | -1.7 | 4.6 |

These hypothetical data illustrate how the introduction of the bromo and ethyl substituents can fine-tune the electronic properties of the imidazole core, which in turn influences its reactivity and potential applications.

Advanced Applications in Chemical Sciences

Ligands in Homogeneous and Electrocatalysis

The imidazole (B134444) moiety is a well-established component in the design of ligands for transition metal catalysis, largely due to the strong σ-donating properties of N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts. nih.gov These NHC ligands are known to form stable and highly active metal complexes that are utilized in a variety of catalytic transformations. While direct catalytic applications of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole are not extensively documented, its structure is a prime candidate for the formation of NHC ligands. The presence of the ethyl group on one of the imidazole nitrogens and the bromophenyl group at the C2 position allows for the potential generation of a corresponding imidazolium salt, a direct precursor to an NHC.

N-heterocyclic carbenes are considered effective mimics of imidazole and histidine ligands in stabilizing metal complexes, such as dinitrosyl iron complexes. nih.gov The strong electron-donating nature of NHCs, which is more pronounced than that of trialkylphosphines, allows for the formation of robust metal-NHC complexes. These complexes often exhibit high turnover frequencies in catalytic cycles due to the combination of strong coordination and the ability to induce coordinative unsaturation at the metal center. The 2-(2-bromophenyl) substituent could further modulate the electronic properties and steric bulk of the resulting NHC ligand, potentially influencing the selectivity and activity of the catalyst. For instance, the bulky substituent could create a specific steric environment around the metal center, which is crucial for controlling stereoselectivity in asymmetric catalysis.

Components in Functional Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Imidazole derivatives are recognized as important building blocks for functional organic materials, particularly in the field of organic light-emitting diodes (OLEDs). Their inherent electronic properties, combined with high thermal stability, make them suitable for use as emitters or host materials in the emissive layer of OLEDs. beilstein-journals.orgnih.gov Donor-acceptor substituted imidazoles, in particular, have been investigated as charge-transfer chromophores. beilstein-journals.org In these systems, the imidazole ring can act as a π-conjugated backbone, facilitating intramolecular charge transfer, a key process for electroluminescence.

While specific studies on the application of this compound in OLEDs are not prominent, the photophysical properties of related substituted imidazoles provide insights into its potential. For example, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to exhibit narrow blue light-emission bands, which is desirable for deep-blue OLEDs. mdpi.com The introduction of a bromophenyl group could influence the photoluminescent properties of the imidazole core. The heavy bromine atom could enhance intersystem crossing, potentially leading to phosphorescence, which is a key mechanism in highly efficient PHOLEDs. Furthermore, the solubility and film-forming properties of the molecule, influenced by the ethyl and bromophenyl groups, are critical for its processability in device fabrication. Research on triphenyl imidazole-containing polyimides has shown that these materials can exhibit blue photoluminescence in solution. researchgate.net A related compound, 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, has been noted for its use in research applications including organic electronics like OLEDs.

Building Blocks for Complex Chemical Structures

The presence of a reactive bromoaryl group makes this compound a valuable building block for the synthesis of more complex, fused heterocyclic systems. The carbon-bromine bond serves as a handle for various cross-coupling and cyclization reactions.

One significant application is in the synthesis of imidazo[1,2-f]phenanthridines. Research has demonstrated that 2-(2-bromoaryl)imidazoles can react with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF-catalyst (Fe3O4@SiO2@MOF-199) to yield 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. acs.orgnih.gov These products can be further aromatized to the corresponding imidazo[1,2-f]phenanthridines. acs.orgnih.gov This transformation showcases the utility of the 2-(2-bromoaryl)imidazole scaffold in constructing complex polycyclic aromatic compounds which are of interest for their potential biological and optical properties. nih.gov

Similarly, 1-(2-bromoaryl)benzimidazoles, which are structurally related, undergo Cs2CO3-mediated cyclization with selenium to form benzo[d]imidazo[2,1-b]benzoselenoazoles, demonstrating the versatility of the bromoaryl moiety in forming new heterocyclic rings under transition-metal-free conditions. nih.gov The synthesis of purines and their analogues from imidazole precursors further highlights the importance of substituted imidazoles as foundational molecules in medicinal chemistry. researchgate.netmdpi.com

Table 1: Examples of Complex Structures Derived from Bromoaryl-Imidazole Building Blocks

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole | Cyclohexane-1,3-dione, Fe3O4@SiO2@MOF-199, Cs2CO3, L-proline, DMF, 60 °C | 2,3-Diphenyl-6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-one | acs.orgnih.gov |

| 1-(2-Bromophenyl)benzimidazole | Selenium, Cs2CO3, DMF, 150 °C | Benzo[d]imidazo[2,1-b]benzoselenoazole | nih.gov |

Role in Organic Synthesis as Proton Transfer Mediators

The imidazole ring is amphoteric, meaning it can act as both a proton donor and a proton acceptor, a property that is fundamental to its role in many biological and chemical processes. researchgate.net The basicity of the imine nitrogen can be modulated by the presence of substituents on the imidazole ring. researchgate.net Electron-donating groups, such as the ethyl group at the N1 position in this compound, generally increase the electron density at the other nitrogen atom, enhancing its basicity and ability to act as a proton acceptor.

In a broader sense, the basicity of the imidazole nitrogen in this compound makes it a potential organocatalyst or a component of a catalyst system where proton abstraction or donation is a key step in the catalytic cycle. For instance, phenol-imidazole compounds have been studied as models for concerted proton-electron transfer (CPET) reactions, where the imidazole acts as the proton acceptor. nih.gov The specific electronic nature of the substituents on the imidazole ring is a key factor in tuning the thermodynamics and kinetics of these proton transfer events. nih.gov

Potential in High Energetic Materials (e.g., Poly Nitro Imidazole Derivatives)

The development of high-energetic materials often focuses on nitrogen-rich heterocyclic compounds, with the nitro group being a common explosophore. nih.govmdpi.com While this compound is not itself a high-energetic material, its bromo-substituted phenyl ring presents a synthetic handle for the introduction of nitro groups.

The conversion of an aryl bromide to an aryl nitro compound is a well-established transformation in organic synthesis, often achieved through nitration reactions using reagents like nitric acid. The presence of multiple nitro groups on an aromatic or heterocyclic ring generally increases the compound's energetic properties. nih.gov Therefore, this compound could serve as a precursor for the synthesis of 2-(nitrophenyl)-1-ethyl-1H-imidazole derivatives, including polynitro-substituted analogues.